(R)-N-Boc-3-amino-3-phenylpropan-1-ol
Overview
Description
(R)-N-Boc-3-amino-3-phenylpropan-1-ol is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Electrochemical Applications
The compound has been used in the synthesis of various organic molecules. For instance, Sun Ru et al. (2004) reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine. The synthesis process involved several steps, including reduction, protection of the amino group, O-mesylation, and treatment with potassium thioacetate. The final product, N-Boc-APT, was used to modify gold electrodes, investigating its electrochemical behavior, showing that nano-Au could enhance the electron transfer process in this context (Sun Ru et al., 2004).
2. Role in Chiral Synthesis and Drug Development
The compound has also been a crucial intermediate in the synthesis of optically pure non-protein amino acids and has potential applications in studying the cis/trans isomerization of the amino acyl-proline peptide bond (Luc Demange et al., 2001). Moreover, its derivatives have shown promising results as lead compounds in antimycobacterial drug development. Notably, a racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers starting from phenylalanine or its Boc-protected derivative has been reported, demonstrating significant activity against mycobacterial strains (Lea Mann et al., 2021).
3. Enzymatic Resolution and Asymmetric Synthesis
The compound and its derivatives have been central in enzymatic resolution and asymmetric synthesis processes. For instance, the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, leading to the production of valuable intermediates like (S)-dapoxetine (Oliver Torre et al., 2006). Moreover, the compound has been used in the synthesis of chiral β-amino α-perfluoroalkylpropanol derivatives, which further catalyze asymmetric reactions (M. Omote et al., 2007).
4. Applications in Antidepressant Synthesis
The compound's derivatives have been utilized in the kinetic resolution of certain molecules, leading to the synthesis of antidepressant drugs such as Fluoxetine, Tomoxetine, and Nisoxetine. This highlights its role in the pharmaceutical industry in creating essential medications (Huiling Liu et al., 2000).
Properties
IUPAC Name |
tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEMODSNLZWKBF-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426860 | |
Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158807-47-7 | |
Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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